molecular formula C31H32N2O5 B11627463 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate

Cat. No.: B11627463
M. Wt: 512.6 g/mol
InChI Key: LIASMTYFSIFYFK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate: is a complex organic compound that combines various functional groups, including methoxy, oxoethyl, and tryptophanate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate typically involves multi-step organic reactions. One common approach is:

    Starting Materials: 4-methoxybenzaldehyde, tert-butylbenzene, and tryptophan.

    Step 1: Formation of 2-(4-methoxyphenyl)-2-oxoethyl intermediate through a condensation reaction between 4-methoxybenzaldehyde and an appropriate oxoethyl compound.

    Step 2: Coupling of the intermediate with N-[(4-tert-butylphenyl)carbonyl]tryptophanate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere (e.g., nitrogen) and at controlled temperatures (e.g., 0-25°C).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxoethyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate.

    Substitution: Formation of derivatives with different substituents on the aromatic ring.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific biological pathways.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with enzymes and receptors in biological systems.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.

    Effects: The compound may exert effects such as anti-inflammatory, anti-cancer, or neuroprotective activities, depending on its interaction with the targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butylphenyl N-(2-methoxyphenyl)carbamate
  • 4-tert-butyl-N-(2-methoxyphenyl)benzamide
  • tert-butyl 2-[(4-methoxyphenyl)methylamino]acetate

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C31H32N2O5

Molecular Weight

512.6 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C31H32N2O5/c1-31(2,3)23-13-9-21(10-14-23)29(35)33-27(17-22-18-32-26-8-6-5-7-25(22)26)30(36)38-19-28(34)20-11-15-24(37-4)16-12-20/h5-16,18,27,32H,17,19H2,1-4H3,(H,33,35)

InChI Key

LIASMTYFSIFYFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OCC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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